Pinocembrin, diacetate

Description

Overview of Flavanone Chemistry in Biological Systems

Flavanones belong to the flavonoid class of polyphenolic secondary metabolites found in plants. foodengprog.org Their core chemical structure consists of a fifteen-carbon skeleton with two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyrane ring (C). scispace.comnih.gov What distinguishes flavanones from other flavonoids is the saturation of the C2-C3 bond in the C ring and the absence of a hydroxyl group at the 3-position. scispace.comnih.gov This structural arrangement confers specific chemical and biological properties.

Natural Occurrence and Significance of Pinocembrin (B1678385)

Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavanone. nih.gov It has been isolated from a variety of plant sources, including members of the Pinus (pine), Eucalyptus, Populus (poplar), and Piperaceae families. nih.govsemanticscholar.org It is also a significant component of honey and propolis. nih.govmdpi.com

The significance of pinocembrin stems from its diverse range of reported biological activities. Numerous preclinical studies have highlighted its antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. nih.govnih.govnih.gov Its ability to cross the blood-brain barrier has made it a subject of interest in research related to neurological conditions. nih.govnih.gov The presence of hydroxyl groups at the 5 and 7 positions of its A ring is crucial for its biological effects. scispace.com

Table 1: Natural Sources and Reported Biological Activities of Pinocembrin

| Category | Details | References |

|---|---|---|

| Natural Sources | Pinus heartwood, Eucalyptus, Populus, Piperaceae family, honey, propolis | nih.govsemanticscholar.orgnih.govmdpi.com |

| Biological Activities | Antimicrobial, Anti-inflammatory, Antioxidant, Neuroprotective | nih.govnih.govnih.gov |

Introduction to Pinocembrin Diacetate as a Research Compound

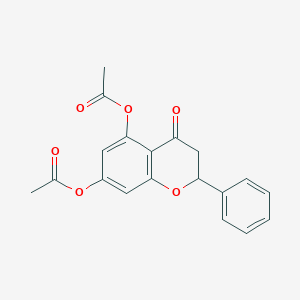

Pinocembrin, diacetate, also known by its systematic name (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate, is a synthetic derivative of pinocembrin. biorlab.com In this compound, the hydroxyl groups at the 5 and 7 positions of the pinocembrin structure have been converted to acetate (B1210297) esters. This process of acetylation modifies the chemical properties of the parent molecule. This compound is primarily available as a compound for laboratory research purposes. biorlab.comtargetmol.commolnova.com

Table 2: Chemical Properties of Pinocembrin Diacetate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 111441-88-4 | targetmol.com |

| Molecular Formula | C19H16O6 | targetmol.com |

| Molecular Weight | 340.33 g/mol | targetmol.com |

Rationale for Academic Investigation into Pinocembrin and its Acetylated Derivatives

The academic investigation into pinocembrin and its acetylated derivatives like this compound is driven by several key scientific objectives. The acetylation of flavonoids is a chemical modification strategy explored by researchers to potentially alter the molecule's properties. nih.govingentaconnect.com

One primary reason for this investigation is to study how structural modifications impact biological activity. nih.govnih.gov Research has shown that the acylation of flavonoids can lead to changes in their physicochemical properties. ingentaconnect.com These changes can, in turn, influence how the compound interacts with biological systems. For instance, studies on other flavonoids have demonstrated that acetylation can enhance certain biological effects, such as the inhibition of cancer cell proliferation. nih.govresearchgate.net

Furthermore, while natural flavonoids like pinocembrin have shown promising biological activities, their utility can sometimes be limited by factors such as poor water solubility. nih.gov Structural modifications, including acetylation, are investigated to potentially overcome such limitations. nih.gov By synthesizing and studying derivatives like this compound, researchers aim to gain a deeper understanding of the structure-activity relationships of flavonoids. nih.gov This knowledge is fundamental to the broader field of medicinal chemistry and the exploration of natural product derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMNXCYSIYMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397064 | |

| Record name | Pinocembrin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163016-57-7 | |

| Record name | Pinocembrin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Pinocembrin and Its Diacetate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating pinocembrin (B1678385) and pinocembrin diacetate from complex mixtures, enabling their individual analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the separation, identification, and quantification of pinocembrin and its diacetate derivative. These techniques utilize a liquid mobile phase to move the sample through a column packed with a solid stationary phase. The differential interactions of the compounds with the stationary phase lead to their separation.

In the analysis of flavonoids, reversed-phase columns, such as C18, are commonly employed. pucesi.edu.ecnih.gov For instance, a validated HPLC method for determining pinocembrin in leaf extracts used a BDS Hypersil C-18 column with a mobile phase consisting of 0.01 M ammonium (B1175870) acetate (B1210297) and methanol (B129727) (35:65, v/v). pucesi.edu.ec Detection is often achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength of around 290 nm, where pinocembrin exhibits strong absorbance. pucesi.edu.ecnih.gov The method's validity is established through parameters like linearity, accuracy, precision, and recovery. pucesi.edu.ec A study on rat plasma successfully developed an HPLC-UV method for pinocembrin quantification using a similar mobile phase and a C18 column, demonstrating good linearity and recovery. nih.gov

UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity, due to the use of smaller particle-sized columns (typically under 2 µm). mdpi.com UHPLC systems are frequently coupled with mass spectrometry for enhanced identification capabilities. nih.govpreprints.org For instance, an untargeted UHPLC-HRMS (High-Resolution Mass Spectrometry) metabolomics approach was used to differentiate propolis samples, where pinocembrin and its derivatives were key markers. nih.gov Another study utilized UHPLC-DAD-ESI-MSn for the detailed phytochemical analysis of Pinus cembra heartwood, identifying pinocembrin among other flavonoids. mdpi.com The selection of the column, such as a Poroshell Bonus RP-18, and the mobile phase composition, often including formic acid to improve peak shape and ionization, are critical for optimal separation. oup.com

A study identified pinocembrin diacetate as a potential active compound in Rhizoma Musae decoction using UHPLC-Q-Exactive-MS/MS technology. nih.govnih.govresearchgate.net

Table 1: HPLC and UHPLC Method Parameters for Pinocembrin Analysis

| Parameter | HPLC Method for Piper ecuadorense Leaf Extracts pucesi.edu.ec | HPLC Method for Rat Plasma nih.gov | UHPLC Method for Propolis Analysis oup.com |

| Column | BDS Hypersil C-18 (5 µm, 4.6x250 mm) | Agilent TC-C18 (5 µm, 4.6 mm x 150 mm) | Agilent Poroshell Bonus RP-18 (1.8 µm, 2.1 × 150 mm) |

| Mobile Phase | 0.01 M Ammonium Acetate:Methanol (35:65, v/v) | 0.01 M Ammonium Acetate (pH 4.0):Methanol (35:65, v/v) | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 1 mL/min | 1 mL/min | 0.33 mL/min |

| Detection | UV at 290 nm | UV at 290 nm | DAD |

| Linearity (r²) | 0.9998 | 0.9995 | > 0.9997 |

| Recovery | 100.70-101.33% | 93.9-97.8% | Not specified |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative and, in some cases, semi-quantitative analysis of compounds like pinocembrin and its derivatives. TLC involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. The plate is then placed in a developing chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

TLC has been employed for the qualitative analysis of flavonoids in plant extracts. mdpi.com For instance, a study on Brassicaceae plants used TLC with a mobile phase of petroleum ether, cyclohexane, ethyl acetate, acetone, and methanol to separate phytochemicals. mdpi.com Detection is typically performed under UV light at wavelengths of 254 nm and 365 nm, where fluorescent compounds can be visualized. mdpi.com While primarily qualitative, TLC can be made quantitative by using a densitometer to measure the intensity of the separated spots. This technique, known as HPTLC (High-Performance Thin-Layer Chromatography), allows for the quantification of analytes.

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic methods are indispensable for the structural elucidation and quantification of pinocembrin and pinocembrin diacetate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HRMS) variants are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides a high degree of sensitivity and selectivity for the identification and quantification of compounds in complex mixtures.

LC-MS/MS has been instrumental in identifying pinocembrin derivatives in various natural products. researchgate.net For instance, pinocembrin derivatives were isolated from Penthorum chinense Pursh stems and identified using HPLC coupled with an electrospray ionization mass spectrometer (ESI-MS). researchgate.net The high sensitivity of MS allows for the detection of minor components that might be missed by other techniques like NMR. nih.gov

UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS), particularly with technologies like Quadrupole-Orbitrap, has been effectively used for untargeted metabolomics studies of propolis, where pinocembrin and its derivatives were identified as significant markers. nih.gov Similarly, UHPLC-Q-Exactive-MS/MS has been used to analyze the chemical constituents of Rhizoma Musae decoction, identifying pinocembrin diacetate as a potential active compound. nih.govnih.govresearchgate.net This technique provides accurate mass measurements, which aids in the confident identification of compounds by comparing the experimental mass with theoretical values. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Structural Elucidation and Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both structural information and quantitative data without the need for a calibration curve with a reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

While specific qNMR studies on pinocembrin diacetate are not prevalent in the provided search results, the general applicability of NMR for the structural elucidation of flavonoids is well-established. mdpi.com NMR spectroscopy was used to confirm the structure of compounds isolated from Pinus cembra heartwood, which included pinocembrin. mdpi.com For pinocembrin diacetate, NMR would be crucial to confirm the positions of the acetate groups on the pinocembrin backbone. A certificate of analysis for pinocembrin diacetate indicates that its structure is consistent with NMR data. molnova.com

UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry is a widely used, simple, and rapid technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

For the analysis of pinocembrin, UV-Vis detection is commonly coupled with HPLC. Pinocembrin exhibits a characteristic UV absorption maximum at approximately 290 nm, which is utilized for its quantification in HPLC-UV systems. pucesi.edu.ecnih.gov This wavelength is selective for flavanones and allows for their determination in complex matrices like plant extracts and biological fluids. pucesi.edu.ecnih.gov

Spectrophotometric methods are also used to determine the total phenolic and flavonoid content of extracts. mdpi.comunimi.it For example, the Folin-Ciocalteu method is a common colorimetric assay for total phenolics. mdpi.com While not specific to a single compound, these methods provide a general measure of the phenolic content. For specific quantification of pinocembrin, chromatographic separation prior to UV-Vis detection is essential to avoid interference from other absorbing compounds. unimi.it

Method Validation Parameters for Analytical Assays

The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the intended purpose. For the quantitative analysis of pinocembrin in various matrices, such as plasma and plant extracts, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. The validation of these HPLC methods is performed in accordance with established guidelines, assessing several key parameters.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For pinocembrin analysis, linearity is typically established by constructing a calibration curve from standard solutions at different concentrations.

A study developing an HPLC-UV method for pinocembrin in rat plasma reported a good linear relationship in the concentration range of 0.07 to 133.33 µg/mL, with a correlation coefficient (r) of 0.9995. nih.gov Another HPLC-DAD method for determining pinocembrin in Piper ecuadorense leaf extracts also showed excellent linearity with a coefficient of determination (r²) of 0.9998. pucesi.edu.ec Similarly, a chiral HPLC-MS method for pinocembrin enantiomers was linear from 0.5 to 100 µg/mL. nih.gov An HPLC-UV method for quantifying major phenolic compounds in Chinese propolis, including pinocembrin, also demonstrated good linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net

Interactive Data Table: Linearity of Pinocembrin Analytical Methods

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r/r²) |

| HPLC-UV | Rat Plasma | 0.07-133.33 µg/mL | r=0.9995 |

| HPLC-DAD | Piper ecuadorense Leaf Extract | Not Specified | r²=0.9998 |

| Chiral HPLC-MS | Rat Serum | 0.5-100 µg/mL | Not Specified |

| HPLC-UV | Chinese Propolis | 0.31-30.80 µg/mL | r² > 0.999 |

Accuracy

Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of the analyte recovered is calculated. An HPLC-UV method for pinocembrin in rat plasma showed average recoveries ranging from 93.9% to 97.8%. nih.gov In another study using HPLC-DAD, the recovery of pinocembrin from Piper ecuadorense leaf extracts was between 100.70% and 101.33%. pucesi.edu.ec An HPLC method for flavonoids in Dysphania graveolens reported recoveries between 99% and 101%. researchgate.net For the analysis of phenolic compounds in Chinese propolis, the recoveries for pinocembrin were between 98.3% and 104.8%. researchgate.net

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an HPLC-UV method in rat plasma, the intra- and inter-batch RSDs were 0.15-2.03% and 1.18-9.96%, respectively. nih.gov An HPLC-DAD method for pinocembrin in a plant extract reported an RSD of less than 3% for both intraday and interday precision. pucesi.edu.ec An LC/MS/MS method for pinocembrin in human plasma showed within- and between-run precision (CV) below 5.25%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

One study using HPLC-UV for pinocembrin in rat plasma determined the LOQ to be 66.7 ng/mL and the LOD to be 25 ng/mL. nih.gov Another HPLC-DAD method found the LOD and LOQ to be 0.5 µg/mL and 1.6 µg/mL, respectively. pucesi.edu.ec A chiral HPLC-MS method for pinocembrin enantiomers had an LOQ of 0.5 µg/mL. nih.gov

Interactive Data Table: Validation Parameters for Pinocembrin Analytical Methods

| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (RSD/CV) | LOD | LOQ |

| HPLC-UV | Rat Plasma | 93.9 - 97.8% | Intra-batch: 0.15-2.03%, Inter-batch: 1.18-9.96% | 25 ng/mL | 66.7 ng/mL |

| HPLC-DAD | Piper ecuadorense Leaf Extract | 100.70 - 101.33% | < 3% (Intraday & Interday) | 0.5 µg/mL | 1.6 µg/mL |

| LC/MS/MS | Human Plasma | > 88% | < 5.25% (Within- & Between-run) | Not Specified | 1 ng/mL |

| Chiral HPLC-MS | Rat Serum | Not Specified | Not Specified | Not Specified | 0.5 µg/mL |

| HPLC-UV | Dysphania graveolens | 99 - 101% | Not Specified | Not Specified | Not Specified |

| HPLC-UV | Chinese Propolis | 98.3 - 104.8% | 0.07 - 4.92% (Intra- & Inter-day) | Not Specified | Not Specified |

Pinocembrin, diacetate

Mechanistic Research and Biological Activities of Pinocembrin and Pinocembrin Diacetate in Preclinical Models

Neurobiological Research

Pinocembrin (B1678385), a flavonoid found in sources like propolis and honey, has demonstrated significant neuroprotective properties in a variety of preclinical studies. nih.govmdpi.com Its therapeutic potential has been investigated in the context of several neurological conditions, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. mdpi.comresearchgate.net Research indicates that pinocembrin can readily cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. researchgate.net

In preclinical models of stroke, pinocembrin has shown a consistent ability to protect brain tissue from ischemia-reperfusion (I/R) injury. nih.govmdpi.com This type of injury occurs when blood supply is restored to brain tissue after a period of ischemia, leading to a cascade of oxidative stress, inflammation, and cell death.

In Vivo Models : Studies using rat models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, have found that administration of pinocembrin at the onset of reperfusion significantly reduces infarct volume, decreases brain swelling, and improves neurological outcomes. mdpi.com Pinocembrin treatment has been observed to alleviate neuronal apoptosis in the ischemic penumbra, the area of moderately ischemic tissue surrounding the core infarct. nih.govnih.gov This anti-apoptotic effect is evidenced by a reduction in TUNEL-positive cells and downregulation of key apoptosis-related proteins like caspase-3. mdpi.com Further research has shown that pinocembrin can also attenuate apoptosis induced by endoplasmic reticulum (ER) stress, a known contributor to I/R injury. nih.gov It modulates ER stress proteins by increasing GRP78 and decreasing CHOP/GADD153 and caspase-12 activation. nih.gov

In Vitro Models : In cellular models that mimic I/R injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cortical neurons, pinocembrin treatment increases neuronal survival rates and reduces the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. researchgate.net The compound mitigates neuronal apoptosis, as shown by decreased DNA laddering and reduced degradation of Poly (ADP-ribose) polymerase (PARP). researchgate.net

Table 1: Effects of Pinocembrin in Cerebral Ischemia-Reperfusion Models

| Model Type | Model Details | Key Findings |

|---|---|---|

| In Vivo | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume, decreased brain edema, improved neurological scores, alleviated neuronal apoptosis. mdpi.com |

| In Vivo | MCAO in rats | Attenuated ER stress-induced apoptosis, modulated proteins GRP78, CHOP/GADD153, and caspase-12. nih.gov |

| In Vitro | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary cortical neurons | Increased neuronal survival, decreased LDH release, reduced apoptosis and DNA laddering, down-regulated caspase-3. researchgate.net |

Mitochondrial dysfunction and oxidative stress are central to neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases. nih.govmdpi.com Pinocembrin exerts significant neuroprotective effects by safeguarding mitochondrial function and combating oxidative stress. nih.govmdpi.com

In models of Alzheimer's disease, pinocembrin has been shown to alleviate mitochondrial dysfunction by improving the mitochondrial membrane potential and inhibiting mitochondrial oxidative stress. nih.gov In cellular models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA), pretreatment with pinocembrin inhibited the formation of reactive oxygen species (ROS), reduced levels of the lipid peroxidation marker malondialdehyde (MDA), and preserved mitochondrial membrane potential. nih.gov It also boosted the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

The mechanism for this antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov Pinocembrin treatment increases Nrf2 protein levels, leading to the subsequent activation of ARE pathway genes, including heme oxygenase-1 (HO-1). nih.govnih.gov This pathway is a critical cellular defense against oxidative stress.

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature of many neurological disorders. nih.govmdpi.com Pinocembrin has demonstrated potent anti-inflammatory properties within the central nervous system. researchgate.net

In models of cerebral ischemia, pinocembrin inhibits the inflammatory cascade by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov It also suppresses the activation of microglia and astrocytes in the ischemic brain. nih.govmdpi.com This anti-inflammatory action is partly mediated through the inhibition of signaling pathways like nuclear factor kappa B (NF-κB), which is a key regulator of inflammatory responses. nih.govnih.gov By suppressing microglial activation and the subsequent release of inflammatory mediators, pinocembrin helps to protect the brain from secondary inflammatory damage. nih.govnih.gov

Pinocembrin has shown therapeutic potential in preclinical models of both Alzheimer's and Parkinson's diseases. nih.govnih.gov

Alzheimer's Disease (AD) : In mouse models of AD, oral administration of pinocembrin improved cognitive function and preserved the brain's ultrastructural neuropil. nih.govnih.gov A key mechanism is its ability to interfere with the neurotoxic effects of amyloid-β (Aβ) peptides, which are central to AD pathology. nih.govnih.gov

Parkinson's Disease (PD) : In cellular models of PD, pinocembrin protects dopaminergic neurons from cell death induced by neurotoxins like 6-OHDA and MPP+. nih.govnih.govgoogle.com It achieves this by reducing oxidative stress and apoptosis, largely through the activation of the Nrf2/ARE antioxidant pathway. nih.gov

A significant mechanism underlying pinocembrin's neuroprotection in AD models is its ability to modulate the Receptor for Advanced Glycation End Products (RAGE). nih.govnih.gov The interaction between Aβ and RAGE is implicated in Aβ-induced neurotoxicity, triggering downstream inflammatory and apoptotic signaling. nih.govnih.gov

Studies have shown that pinocembrin significantly inhibits the upregulation of RAGE expression at both the transcript and protein levels in the presence of Aβ, both in vivo and in vitro. nih.govnih.gov By reducing RAGE expression, pinocembrin depresses the activation of downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, as well as the subsequent NF-κB inflammatory response. nih.govnih.gov This action disrupts the toxic cascade initiated by the Aβ-RAGE interaction, thereby protecting neurons. nih.gov

The neurovascular unit (NVU) is a complex system comprising neurons, glial cells, and microvascular endothelial cells that work together to maintain brain homeostasis and the integrity of the blood-brain barrier (BBB). nih.govnih.gov Disruption of the NVU is a critical event in both ischemic stroke and Alzheimer's disease. nih.govnih.gov

Pinocembrin has been shown to confer significant protection to the NVU. nih.govnih.gov In rat models of permanent cerebral ischemia, pinocembrin treatment alleviated edema of astrocytic end-feet and reduced the deformation of endothelial cells and capillaries. nih.gov It helps maintain the integrity of the BBB by inhibiting the ischemia-induced decrease in the expression of tight junction proteins like occludin and ZO-1. nih.govmdpi.com In the context of AD, pinocembrin protects the NVU against Aβ-induced damage, which involves reducing glial activation, preserving microvascular function, and modulating RAGE-mediated pathways within the neurovasculature. nih.gov

Table 2: Summary of Pinocembrin's Mechanisms in Neurodegenerative Disease Models

| Disease Model | Key Pathological Feature | Pinocembrin's Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Amyloid-β (Aβ) toxicity | Inhibits Aβ-RAGE interaction by downregulating RAGE expression; reduces downstream inflammatory signaling (p38 MAPK, NF-κB). nih.govnih.gov |

| Parkinson's Disease | Dopaminergic neuron death, oxidative stress | Attenuates oxidative stress and apoptosis via activation of the Nrf2/ARE antioxidant pathway. nih.gov |

| Cerebral Ischemia & AD | Neurovascular unit (NVU) disruption | Preserves BBB integrity by upregulating tight junction proteins (occludin, ZO-1); reduces glial activation and endothelial damage. nih.govnih.gov |

Intervention in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)

Modulation of Cholinergic System and Cognitive Function Pathways (e.g., ERK-CREB-BDNF)

Pinocembrin has demonstrated potential in improving cognitive function through mechanisms that involve the protection of the cholinergic system and modulation of key signaling pathways essential for synaptic plasticity and memory. In preclinical models of Alzheimer's disease, treatment with pinocembrin has been shown to prevent cognitive decline. nih.gov This neuroprotective effect is partly attributed to its ability to conserve the extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway. nih.govnih.gov

The ERK-CREB-BDNF signaling cascade is crucial for learning and memory. nih.govekb.eg CREB is a transcription factor that promotes the expression of BDNF, a neurotrophin vital for neuronal survival and the regulation of synaptic plasticity. mdpi.commdpi.com Research in APP/PS1 transgenic mice, a model for Alzheimer's disease, revealed that pinocembrin administration helps maintain this pathway, thereby supporting the cholinergic system and improving cognitive outcomes without altering the amyloid-beta (Aβ) burden. nih.gov By preserving this critical signaling pathway, pinocembrin helps to mitigate neurodegenerative processes and support cognitive health in preclinical settings. nih.gov

Promotion of Oligodendrocyte Progenitor Cell (OPC) Differentiation and Remyelination (e.g., via mTOR Pathway)

Pinocembrin has been identified as a potent facilitator of oligodendrocyte progenitor cell (OPC) differentiation and remyelination, which are critical processes for repairing myelin sheaths damaged in diseases like multiple sclerosis. researchgate.net In vitro studies using cultured rat OPCs showed that pinocembrin remarkably promotes their differentiation and maturation into myelin-producing oligodendrocytes without negatively affecting cell proliferation or survival. researchgate.net

The mechanism underlying this effect is linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.net Further investigations demonstrated that pinocembrin treatment leads to an increased phosphorylation level of mTOR, a key regulator of cell growth and protein synthesis necessary for myelination. researchgate.net In animal models of demyelination, pinocembrin was shown to enhance the repair of lesions, confirming its pro-myelinating capabilities in vivo. researchgate.net

Table 1: Effects of Pinocembrin on OPC Differentiation and Remyelination

| Experimental Model | Key Findings | Implicated Pathway |

|---|---|---|

| Cultured rat OPCs | Promoted OPC differentiation and maturation. | mTOR Pathway |

| Lysolecithin-induced demyelination lesions | Enhanced the repair of demyelination. | mTOR Pathway |

| Experimental Autoimmune Encephalomyelitis (EAE) model | Ameliorated disease progression and supported repair. | mTOR Pathway |

Immunomodulatory Effects in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, characterized by autoimmune-driven inflammation, demyelination, and neurodegeneration in the central nervous system (CNS). researchgate.netmdpi.com Pinocembrin has demonstrated significant therapeutic effects in this model, primarily through its immunomodulatory and anti-inflammatory properties. mdpi.com

Administration of pinocembrin in EAE-induced mice has been shown to significantly alleviate the clinical symptoms and severity of the disease. researchgate.netmdpi.com Histopathological analysis revealed that pinocembrin treatment suppressed the infiltration of inflammatory cells into the CNS. researchgate.netmdpi.com This reduction in immune cell infiltration is crucial as it limits the autoimmune attack on the myelin sheath. Furthermore, pinocembrin treatment was associated with the upregulation of myelin basic protein (MBP), indicating a protective effect on myelin and potential for promoting its repair. mdpi.com These findings highlight pinocembrin's role in modulating the autoimmune response and reducing neuroinflammation in the context of autoimmune demyelinating diseases. mdpi.com

Anti-Inflammatory Mechanisms

Pinocembrin exerts potent anti-inflammatory effects by targeting multiple molecular pathways and mediators involved in the inflammatory cascade. These mechanisms have been observed in various preclinical models, establishing its potential as a natural anti-inflammatory agent.

Inhibition of Key Signaling Pathways (e.g., PI3K/Akt/NF-κB, MAPK Pathways, RAGE Signaling)

A primary mechanism of pinocembrin's anti-inflammatory action is the inhibition of critical intracellular signaling pathways. In models of inflammation, such as those induced by lipopolysaccharide (LPS), pinocembrin has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com It achieves this by inhibiting the phosphorylation of PI3K and Akt, which in turn prevents the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com

Pinocembrin also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK). nih.gov By inhibiting these pathways, pinocembrin can downregulate the inflammatory response. Furthermore, pinocembrin has been found to interfere with the Receptor for Advanced Glycation End products (RAGE) signaling. In models of Alzheimer's disease, it inhibits the interaction between Aβ and RAGE, thereby blocking downstream inflammatory signaling. nih.gov

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, NO, PGE2)

Consistent with its inhibition of upstream signaling pathways, pinocembrin effectively suppresses the production and release of key pro-inflammatory mediators. In various in vitro and in vivo models, pinocembrin treatment leads to a significant, dose-dependent reduction in the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). mdpi.com

It also curtails the production of other inflammatory molecules, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com The reduction of these mediators is a direct consequence of pinocembrin's ability to downregulate the expression of enzymes responsible for their synthesis, as detailed in the following section.

Table 2: Pinocembrin's Effect on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect |

|---|---|---|

| TNF-α | LPS-stimulated BV2 microglial cells | Dose-dependent inhibition of production. mdpi.com |

| IL-1β | LPS-stimulated BV2 microglial cells | Dose-dependent inhibition of production. mdpi.com |

| Nitric Oxide (NO) | LPS-stimulated macrophages | Inhibition of production. |

| Prostaglandin E2 (PGE2) | LPS-stimulated macrophages | Inhibition of production. |

Regulation of Enzyme Expression (e.g., iNOS, COX-2, MMPs)

The suppression of pro-inflammatory mediators by pinocembrin is mechanistically linked to its regulation of key enzyme expression. Pinocembrin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. mdpi.com These enzymes are responsible for the production of NO and prostaglandins, respectively, during inflammation.

In addition to iNOS and COX-2, pinocembrin can downregulate the expression of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade the extracellular matrix, a process that is heightened during inflammation and can lead to tissue damage. By inhibiting the expression of enzymes like iNOS, COX-2, and MMPs, pinocembrin directly curtails the production of inflammatory molecules and protects against tissue degradation. nih.gov

Specific Role of Pinocembrin in Inflammatory Pathways (e.g., IL-17 signaling pathway in osteoarthritis models)

Pinocembrin has demonstrated anti-inflammatory properties in preclinical models of arthritis. nih.gov In studies using adjuvant-induced arthritis mouse models, treatment with pinocembrin led to a reduction in arthritis symptoms, including edema and redness of the paws. nih.gov Pathological examination revealed that pinocembrin significantly decreased joint erosion and the infiltration of inflammatory cells. nih.gov

Interleukin-17 (IL-17) is a key inflammatory cytokine implicated in the pathogenesis of osteoarthritis, contributing to cartilage degradation and synovial inflammation. nih.gov While direct studies on pinocembrin diacetate are not prevalent, research on related flavonoids and the parent compound pinocembrin provides insight into potential mechanisms. For instance, other flavonoids have been shown to inhibit the expression of IL-17, a critical cytokine in the inflammatory cascade of osteoarthritis. mdpi.com The progression of osteoarthritis involves a complex network of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, which activate signaling pathways like NF-κB and MAPK, leading to the production of matrix-degrading enzymes. mdpi.com Pinocembrin has been shown to modulate signaling molecules associated with inflammation, such as tumor necrosis factor-α (TNF-α) and nuclear transcription factor kappaB (NF-κB), which are downstream of pathways that can be influenced by IL-17 signaling. nih.gov By interacting with transcription factors like SRY-related HMG-box 4 (Sox4), pinocembrin can modulate the expression of these inflammatory mediators, suggesting a potential therapeutic role in inflammatory conditions like rheumatoid arthritis. nih.gov

Antioxidant Activities and Redox Modulation

Pinocembrin exhibits significant antioxidant activity by directly scavenging harmful free radicals. nih.gov Preclinical studies have consistently shown its capacity to reduce levels of reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comnih.gov In models of cerebral ischemia, pinocembrin treatment was found to inhibit the production of both ROS and NO in primary cortical neurons. nih.gov This scavenging activity helps protect cells from oxidative damage. nih.gov For instance, in human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress by oxidized low-density lipoprotein (oxLDL), pinocembrin pretreatment effectively curbed the excessive generation of ROS. nih.gov Similarly, in models of post-infarct heart failure, pinocembrin administration led to a reduction of ROS in heart tissue. nih.govresearchgate.net The compound's ability to down-regulate the expression of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) further contributes to its neuroprotective effects by reducing NO production. mdpi.comnih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Primary Cortical Neurons (Oxygen-Glucose Deprivation/Reoxygenation) | Inhibited the production of ROS and NO. | nih.gov |

| HUVECs (stimulated by oxLDL) | Attenuated excessive ROS generation. | nih.gov |

| Post-Infarct Heart Failure Rat Model | Reduced ROS levels in heart tissue. | nih.govresearchgate.net |

| Cerebral Ischemia Models | Downregulated expression of nNOS and iNOS, reducing NO production. | mdpi.comnih.gov |

Beyond direct scavenging, pinocembrin bolsters the cell's own antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1). nih.govresearchgate.net

| Model | Observed Effect | Significance | Reference |

|---|---|---|---|

| Post-Infarct Heart Failure (Rats) | Upregulated overall Nrf2 and HO-1 expression. | Ameliorated oxidative stress and improved cardiac remodeling. | nih.govresearchgate.net |

| Neuronal Cells (in vitro) | Promoted nuclear translocation of Nrf2 and induced HO-1 expression. | Protected against neurotoxicity and oxidative damage. | nih.gov |

| HUVECs (stimulated by oxLDL) | Activated the Nrf2/HO-1 axis. | Attenuated endothelial cell damage and pyroptosis. | nih.gov |

Pinocembrin has been identified as an effective agent against glycoxidative stress, a condition characterized by the damage caused by reducing sugars and their reactive byproducts. mdpi.com It actively inhibits the formation of advanced glycation end products (AGEs), which are harmful compounds that accumulate in various chronic diseases like diabetes. mdpi.comnih.gov AGEs are formed through a non-enzymatic reaction between sugars and proteins or lipids, leading to oxidative stress and inflammation. nih.gov

Research has shown that pinocembrin can interfere with this process. In studies using human insulin, pinocembrin demonstrated an ability to inhibit non-enzymatic glycation. nih.gov It also shows a marked antioxidant effect against AGE-induced oxidative stress. nih.gov When endothelial cells were exposed to glycated insulin, which typically promotes ROS production, co-incubation with pinocembrin led to a significant reduction in ROS levels. nih.gov This suggests that pinocembrin not only prevents the formation of AGEs but also protects cells from the cytotoxic effects of already-formed AGEs, likely by interfering with the AGE-receptor (RAGE) signaling pathways that trigger intracellular ROS production. nih.gov

Anticancer Research

Pinocembrin has been shown to possess anticancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. nih.govsrce.hr This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

A critical mechanism is the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. nih.govbrieflands.com In several preclinical cancer models, including human prostate cancer cells and breast cancer cells, pinocembrin treatment led to a decrease in Bcl-2 expression and an increase in Bax expression. srce.hrnih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Pinocembrin has been shown to activate initiator caspases like caspase-9 (a key component of the intrinsic pathway) and executioner caspases like caspase-3. nih.govsrce.hrnih.gov Activation of caspase-3 is a central event in apoptosis, as it cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. nih.gov Studies have confirmed that pinocembrin treatment increases the expression of cleaved caspase-3 and cleaved caspase-9 in cancer cells, thereby executing the apoptotic program. nih.gov

| Cancer Model | Effect on Bcl-2/Bax Ratio | Caspase Activation | Reference |

|---|---|---|---|

| Human Prostate Cancer (PC-3 cells) | Modulated expressions of Bax and Bcl-2. | Increased expression of caspase-3 and caspase-9. | srce.hr |

| Breast Cancer Cells (MCF-7) | Upregulated BAX, downregulated Bcl-2. | Upregulated cleaved caspase-3 and cleaved caspase-9. | nih.gov |

| Neuronal Cells (Glutamate Injury Model) | Decreased Bax expression, no effect on Bcl-2, thus decreasing the Bax/Bcl-2 ratio. | Inhibited release of cytochrome c. | nih.gov |

| AGE-Exposed Endothelial Cells | Not specified. | Blocked activation of caspase-3/7 and caspase-9. | nih.gov |

Based on a thorough review of the available scientific literature, there is no research data specifically detailing the biological activities of Pinocembrin, diacetate corresponding to the sections and subsections provided in your outline. The existing body of research focuses almost exclusively on the parent compound, Pinocembrin.

Therefore, it is not possible to generate the requested article on "this compound" as the specific mechanistic research and biological activities you have outlined have not been documented for this particular derivative. Information on Pinocembrin cannot be substituted, as the acetylation of the hydroxyl groups can significantly alter the compound's biological properties.

To provide a scientifically accurate and non-hallucinatory response, we must await preclinical studies that specifically investigate the effects of this compound.

Other Biological Activities in Research Models

Anti-Aging Research

Research into the anti-aging properties of pinocembrin has primarily utilized the nematode C. elegans, a well-established model for studying aging due to its short lifespan and conserved genetic pathways related to human aging. mdpi.com Although pinocembrin itself demonstrates pharmacological activity, its low water solubility and bioavailability have prompted researchers to synthesize derivatives to enhance its effects. nih.govnih.gov

One such derivative, a pinocembrin-alanine conjugate (pb-3), has shown more potent anti-aging activity than pinocembrin. nih.gov Studies using C. elegans have revealed that this derivative can increase tolerance to both thermal and oxidative stress and reduce the accumulation of lipofuscin, an age-related pigment. nih.gov Furthermore, treatment with this derivative led to a reduction in intracellular reactive oxygen species (ROS), indicating a protective effect against oxidative damage. nih.gov

Caenorhabditis elegans models

In preclinical studies with C. elegans, pinocembrin and its derivatives have been investigated for their effects on lifespan and healthspan. A notable pinocembrin derivative, pb-3, demonstrated a significant ability to enhance survival under conditions of oxidative stress. nih.gov

| Treatment Group | Median Survival Time (hours) |

|---|---|

| Control | 2.5 |

| Pinocembrin | 3.0 |

| Pinocembrin Derivative (pb-3) | 4.0 |

DAF-16/FOXO pathway

The anti-aging effects of pinocembrin and its derivatives appear to be dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance in C. elegans. nih.govnih.gov The DAF-16 pathway is a downstream component of the insulin/IGF-1 signaling (IIS) pathway, which is highly conserved across species, including humans. nih.govfrontiersin.org

Research has shown that the pinocembrin derivative pb-3 induces the translocation of DAF-16 from the cytoplasm into the nucleus. nih.govnih.gov This nuclear localization is crucial for the activation of downstream target genes that mediate stress resistance and promote longevity. nih.gov The expression of genes such as sod-3 (superoxide dismutase) and hsp-16.2 (heat shock protein), which are regulated by DAF-16, is modulated by treatment with this derivative. nih.govnih.gov

The critical role of the DAF-16 pathway is further supported by studies on mutant strains of C. elegans. The lifespan-extending effects of the pinocembrin derivative were not observed in worms with mutations in the daf-16, age-1, or daf-2 genes, confirming that these genetic pathways are essential for mediating its anti-aging properties. nih.gov

| Finding | Observation with Pinocembrin Derivative (pb-3) | Implication |

|---|---|---|

| DAF-16 Nuclear Translocation | Induced translocation from cytosol to nucleus | Activation of the DAF-16/FOXO pathway |

| Downstream Gene Expression | Modulated expression of sod-3 and hsp-16.2 | Enhanced stress response and longevity regulation |

| Effect in Mutant Strains (daf-16, age-1, daf-2) | Lifespan extension was not observed | Confirms the dependency on the insulin/IGF-1 signaling pathway |

Stress tolerance

A key aspect of the anti-aging effects of pinocembrin and its derivatives is the enhancement of stress tolerance in preclinical models. In C. elegans, treatment has been shown to improve resistance to both thermal and oxidative stress. nih.gov The underlying mechanism for this improved stress resistance is linked to the ability of these compounds to reduce the accumulation of ROS and increase the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov

By activating the DAF-16 pathway, the pinocembrin derivative pb-3 triggers a cascade of genetic responses that bolster the organism's ability to cope with environmental stressors, which is a fundamental component of promoting a longer and healthier lifespan. nih.gov

Chemical Modification and Structure Activity Relationship Sar Studies of Pinocembrin Derivatives

Design and Synthesis of Novel Pinocembrin (B1678385) Analogues

The core structure of pinocembrin, with its two hydroxyl groups at positions C-5 and C-7, offers prime sites for chemical modification. Strategies involve introducing various functional groups to alter the molecule's polarity, lipophilicity, and ability to interact with biological targets.

Acetylation is a common chemical modification strategy employed to alter the properties of natural compounds. In the case of pinocembrin, the hydroxyl groups are converted to ester groups. This modification typically increases the lipophilicity of the molecule, which can influence its absorption and transport across biological membranes. The synthesis of acetylated derivatives like pinocembrin diacetate involves treating pinocembrin with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. While specific synthesis details for pinocembrin diacetate are not extensively detailed in the provided research, the general principle of flavonoid acetylation is a well-established chemical process. This modification is explored as a method to potentially enhance the biological activities of the parent compound. researchgate.netmdpi.com

To address the poor water solubility and low bioavailability of pinocembrin, researchers have synthesized novel derivatives by conjugating amino acids to the pinocembrin structure. nih.govnih.gov This approach aims to improve the pharmacological profile of the parent compound. The synthesis involves splicing pinocembrin with different amino acids. nih.gov For example, a common method uses 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to couple the amino acid to the pinocembrin backbone. nih.gov In one study, eight different pinocembrin-amino acid derivatives were successfully synthesized and characterized using this method, with the goal of improving anti-aging effects. nih.gov The introduction of amino acid moieties is a promising strategy to generate compounds with more favorable biological properties. nih.govnih.gov

| Derivative Type | Synthesis Strategy | Key Reagents | Objective | Reference |

|---|---|---|---|---|

| Amino Acid Conjugates | Splicing of amino acids onto the pinocembrin structure. | Boc-amino acids, EDCI, DMAP, DCM | Improve water solubility, bioavailability, and anti-aging activity. | nih.govnih.gov |

Beyond acetylation and amino acid conjugation, various other functional groups have been introduced to the pinocembrin structure to explore their impact on its biological activity. biointerfaceresearch.com Modifications have included the addition of benzene (B151609) rings, hydroxyl (-OH), carboxyl (-COOH), halogen (Cl, F, Br, I), nitro (NO2), and methyl (CH3) groups. biointerfaceresearch.com These substitutions are typically made at the hydroxyl group positions on the aromatic rings. biointerfaceresearch.com Another study explored the addition of a 2-hydroxybenzyl group at the C-6 or C-8 positions. researchgate.net Introducing oleyl or linoleoyl groups at the C-7 position has also been investigated. mdpi.com These diverse modifications allow for a systematic investigation of how different chemical features influence the pharmacological effects of the parent molecule.

Impact of Structural Alterations on Biological Activities

Altering the chemical structure of pinocembrin directly influences its physicochemical properties and, consequently, its interaction with biological systems. Structure-activity relationship (SAR) studies are crucial for understanding these connections and for the rational design of more potent and effective derivatives.

The low solubility and bioavailability of pinocembrin are significant hurdles in its development as a therapeutic agent. nih.govmdpi.com Chemical modifications like acetylation are specifically designed to address these issues. Acetylation of hydroxyl groups generally increases a molecule's lipophilicity. waocp.org This increased lipid solubility can potentially enhance absorption across the intestinal wall and improve oral bioavailability. While flavonoids with methoxyl groups have shown increased hepatic metabolic stability and intestinal absorption, the principle of increasing lipophilicity through modifications like acetylation is a key strategy to improve bioavailability. waocp.org Similarly, forming complexes, for instance with lecithin, has been shown to significantly improve the solubility of pinocembrin in both water and n-octane, suggesting that modifications that alter the compound's polarity are effective. mdpi.com Although direct, extensive studies on pinocembrin diacetate's bioavailability are limited in the available literature, the acetylation of polysaccharides has been shown to improve molecular chain extension and expose active groups, thereby enhancing biological activity. researchgate.net This suggests that acetylation of pinocembrin could similarly lead to more favorable pharmacokinetic properties.

SAR studies have provided insights into how specific functional groups on the pinocembrin skeleton contribute to its biological effects.

Hydroxyl and Methoxy Groups : The presence and position of hydroxyl and methoxy groups are critical. For instance, in studies on methylglyoxal-trapping activity, pinocembrin, which has no methoxy groups, showed potent activity, whereas the presence of a methoxy group on the A-ring appeared to decrease this potency. mdpi.com The C4-C5 scaffold, involving the ketone at C4 and the hydroxyl group at C5, is the sole site for chelating metal ions like Fe³⁺ and Cu²⁺, which is relevant to its antioxidant mechanism. acs.orgnih.gov

C-Ring Saturation : Unlike flavones such as chrysin, pinocembrin has a saturated C2-C3 bond in its C-ring. This structural difference influences the electronic delocalization across the molecule and can affect its antioxidant and radical scavenging activities. acs.org

Substitutions on the A-Ring : Modifications on the A-ring have been shown to significantly alter activity. The addition of a 2-hydroxybenzyl group at either the C-6 or C-8 positions was found to diminish the cytotoxic effects of pinocembrin against HeLa cells. researchgate.net Conversely, introducing oleyl or linoleoyl groups at the C-7 position resulted in derivatives with high inhibitory effects on bacterial proliferation. mdpi.com

These studies demonstrate that even minor changes to the pinocembrin structure can lead to significant shifts in biological activity, highlighting the importance of targeted chemical modifications in developing novel therapeutic agents.

| Structural Feature/Modification | Position | Impact on Biological Activity | Reference |

|---|---|---|---|

| Absence of Methoxy Group | A-Ring | Potent methylglyoxal-trapping activity. | mdpi.com |

| Presence of Methoxy Group | A-Ring | Decreased methylglyoxal-trapping activity. | mdpi.com |

| Hydroxyl Group | C-5 | Essential for metal-chelating activity (with C4-keto group). | acs.orgnih.gov |

| 2-Hydroxybenzyl Group | C-6 or C-8 | Diminished cytotoxic effects. | researchgate.net |

| Oleyl or Linoleoyl Group | C-7 | High inhibitory effects on bacterial proliferation. | mdpi.com |

Comparative Studies of Pinocembrin vs. its Derivatives (e.g., Chrysin, Pinostrobin, Pinobanksin, Galangin)

The biological activities of pinocembrin and its derivatives, including chrysin, pinostrobin, pinobanksin, and galangin, have been the subject of various comparative studies to elucidate their structure-activity relationships. These investigations have revealed that subtle structural modifications can significantly impact their therapeutic potential.

Research into the effects of these flavonoids on insulin resistance in type-2 diabetes has shown that pinocembrin and galangin are effective in improving insulin sensitivity, whereas pinobanksin and chrysin were found to be inactive in this regard nih.gov. In the context of cancer treatment, a study on different breast cancer cell lines demonstrated varying cytotoxic effects. For instance, pinobanksin showed cytotoxicity on MCF-7 cells at a concentration of 15 μg/mL after 72 hours, while it was found to be ineffective at 24 and 48 hours vetdergikafkas.org. Pinocembrin, on the other hand, exhibited an anti-proliferative effect on MCF-7 cells starting from a dose of 15 µg/mL at 48 and 72 hours vetdergikafkas.org. Pinostrobin showed cytotoxic effects on MCF-7 cells at doses starting from 12.5 μg/mL at all tested time intervals vetdergikafkas.org.

The antioxidant properties of these compounds also differ. One study found that pinobanksin-3-O-acetate and pinocembrin were less efficient in attenuating ADP/Fe(II)-induced lipid peroxidation compared to pinobanksin nih.gov. Another investigation into their antioxidant effects in H9c2 cells revealed that chrysin (5 μM to 10 μM) and pinocembrin (5 μM to 40 μM) exhibited antioxidant properties, but showed pro-oxidant effects at higher concentrations nih.gov.

The anti-inflammatory activities of these derivatives have also been compared. The main bioactive components of Mayan propolis, which include pinocembrin and pinobanksin derivatives, are thought to be responsible for its anti-inflammatory properties nih.gov. Furthermore, Turkish propolis, which contains a variety of flavonoids including galangin, pinobanksin, pinocembrin, and pinostrobin, was observed to reduce alcohol-induced acute liver damage nih.gov.

A summary of the comparative biological activities of pinocembrin and its derivatives is presented in the table below.

| Compound | Biological Activity | Findings | References |

|---|---|---|---|

| Pinocembrin | Insulin Resistance | Effective in improving insulin resistance. | nih.gov |

| Galangin | Insulin Resistance | Effective in improving insulin resistance. | nih.gov |

| Pinobanksin | Insulin Resistance | Inactive in improving insulin resistance. | nih.gov |

| Chrysin | Insulin Resistance | Inactive in improving insulin resistance. | nih.gov |

| Pinobanksin | Cytotoxicity (MCF-7 cells) | Cytotoxic at 15 μg/mL (72h). | vetdergikafkas.org |

| Pinocembrin | Cytotoxicity (MCF-7 cells) | Anti-proliferative from 15 µg/mL (48h and 72h). | vetdergikafkas.org |

| Pinostrobin | Cytotoxicity (MCF-7 cells) | Cytotoxic from 12.5 μg/mL. | vetdergikafkas.org |

| Pinobanksin | Lipid Peroxidation | Less efficient in attenuating ADP/Fe(II)-induced lipid peroxidation compared to pinobanksin-3-O-acetate and pinocembrin. | nih.gov |

| Chrysin | Antioxidant (H9c2 cells) | Antioxidant at 5-10 μM, pro-oxidant at higher concentrations. | nih.gov |

| Pinocembrin | Antioxidant (H9c2 cells) | Antioxidant at 5-40 μM, pro-oxidant at higher concentrations. | nih.gov |

Computational Approaches in SAR (e.g., Molecular Docking for Pinocembrin Diacetate)

Molecular docking simulations have been employed to explore the potential of pinocembrin as an inhibitor of various enzymes and receptors. For instance, in silico studies have investigated the interaction of pinocembrin with targets involved in cancer, inflammation, and neurodegenerative diseases. These studies predict the binding affinity, orientation, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between pinocembrin and the active site of the target protein.

One study focused on the anti-photoaging potential of pinocembrin and pinostrobin through molecular docking against matrix metalloproteinases (MMPs), demonstrating their affinity for MMP-1, MMP-3, and MMP-9 semanticscholar.org. Another in silico analysis highlighted the potential of pinocembrin as an inhibitor of target proteins involved in inflammation and oxidation pathways mdpi.com. Furthermore, molecular docking and dynamic simulations have been used to investigate the interaction of pinocembrin with estrogen receptors (ER) and vascular endothelial growth factor receptors (VEGFR) in the context of breast cancer wisdomlib.orgresearchgate.net.

The table below summarizes the findings from various molecular docking studies on pinocembrin.

| Target Protein | Therapeutic Area | Key Findings | References |

|---|---|---|---|

| Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9) | Anti-photoaging | Pinocembrin demonstrates affinity for MMPs, suggesting potential in preventing collagen breakdown. | semanticscholar.org |

| Proteins in Inflammation and Oxidation Pathways | Anti-inflammatory, Antioxidant | Pinocembrin shows potential as an inhibitor of key proteins in these pathways. | mdpi.com |

| Estrogen Receptor (ER) and Vascular Endothelial Growth Factor Receptor (VEGFR) | Breast Cancer | Pinocembrin can interact with ER and VEGFR, suggesting potential for cancer treatment. | wisdomlib.orgresearchgate.net |

Future Research Directions and Methodological Advancements for Pinocembrin and Its Diacetate Derivative

Elucidation of Undiscovered Cellular and Molecular Targets

While current research has identified several molecular pathways affected by pinocembrin (B1678385), the complete picture of its mechanism of action remains incomplete, particularly for its diacetate derivative. Studies have shown that pinocembrin can modulate signaling cascades involved in inflammation, apoptosis, and cell survival, such as the NF-κB, MAPK, and PI3K/Akt pathways. nih.govnih.govnih.gov It has also been shown to trigger Bax-dependent mitochondrial apoptosis in cancer cells. srce.hr

However, many of its intracellular sites of action and the full range of its derivative's targets are yet to be determined. nih.govresearchgate.net Future investigations are necessary to identify novel protein interactions and signaling networks. A significant knowledge gap exists regarding the specific effects of pinocembrin on microglial and macrophage functions, which is crucial for understanding its role in central nervous system diseases. nih.govresearchgate.net Further research is required to pinpoint the precise cellular and molecular targets to fully understand the therapeutic potential of pinocembrin and its derivatives like pinocembrin diacetate. nih.govresearchgate.net

Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models

A significant hurdle in the preclinical and potential clinical application of flavonoids like pinocembrin is their poor water solubility and low bioavailability. nih.gov This limits their efficacy in research models and potential therapeutic use. To address this, future research must prioritize the development of advanced delivery systems. Structural modifications, such as the creation of amino acid derivatives, have been explored to improve solubility. nih.gov

Novel delivery strategies are needed to enhance the bioavailability and bioactivity of these compounds. nih.gov Promising areas of development include the use of nanofiber-based systems, which can improve the stability and release of natural bioactive compounds. acs.org Other advanced delivery technologies such as liposomes, nanoparticles, and nanoemulsions could also be investigated to improve the systemic exposure and target-site concentration of pinocembrin and pinocembrin diacetate in research models, thereby providing a more accurate assessment of their biological activities.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Mechanisms

The integration of "omics" technologies offers a powerful, systems-level approach to unraveling the complex biological mechanisms of pinocembrin and its diacetate derivative. frontiersin.orgpnnl.govthebioscan.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive overview of the molecular changes induced by these compounds in biological systems. pnnl.govthebioscan.com

Omics have already been applied in the broader field of natural products to identify key genes and enzymes involved in the biosynthesis of bioactive compounds, including pinocembrin derivatives. frontiersin.orgnih.gov Future studies can leverage these approaches to:

Proteomics: Identify direct protein targets and map the signaling pathways modulated by pinocembrin diacetate.

Metabolomics: Analyze changes in the cellular metabolome to understand the impact on metabolic pathways.

Genomics and Transcriptomics: Assess changes in gene expression profiles to identify regulatory networks affected by the compounds.

By combining omics data with bioinformatics, researchers can build comprehensive models of the compounds' mechanisms of action, leading to a deeper understanding of their therapeutic potential. frontiersin.org

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of pinocembrin and its derivatives may be significantly enhanced when used in combination with other bioactive compounds or conventional drugs. researchgate.net Natural products often contain a mixture of compounds, such as those in propolis, where pinocembrin, CAPE, naringenin, and apigenin may act synergistically to produce enhanced antimicrobial effects. researchgate.net

Future research should systematically explore the synergistic potential of pinocembrin diacetate. Studies could investigate its effects when combined with other natural flavonoids or with standard chemotherapeutic agents, where it may act to sensitize cancer cells to treatment. researchgate.net Investigating these combinations could lead to the development of more effective multi-component therapies with potentially reduced side effects. researchgate.netmdpi.com

Development of Novel Biosynthetic Pathways for Specific Derivatives

The production of pinocembrin and its derivatives through microbial fermentation is a promising alternative to chemical synthesis or extraction from natural sources. mdpi.com Significant progress has been made in metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce pinocembrin. nih.govnih.govnih.govnih.gov These strategies often involve assembling genes for enzymes like phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS) into a microbial host. nih.govnih.govresearchgate.net

Future work should focus on creating novel biosynthetic pathways specifically for the production of derivatives like pinocembrin diacetate. This will require the discovery and engineering of novel enzymes, such as specific acetyltransferases, that can perform the desired chemical modifications on the pinocembrin scaffold. Combining omics and synthetic biology tools can accelerate the mining of plant genes for such enzymes. nih.gov Optimizing precursor supply, such as the malonyl-CoA pool, and refining fermentation conditions will be critical for achieving high-yield, sustainable production of specific pinocembrin derivatives. nih.govnih.gov

Standardization of Analytical and Bioactivity Assays for Cross-Study Comparisons

To ensure the reproducibility and comparability of research findings on pinocembrin and its diacetate derivative, the standardization of analytical and bioactivity assays is crucial. The analysis of natural products can be controversial, which hampers the comparison of biological properties and the assessment of commercial value. nih.gov

It is essential to develop and validate standardized analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the accurate detection and quantification of these compounds in various matrices. nih.govnih.gov Validation of these methods should be performed according to established guidelines, considering parameters like specificity, linearity, precision, and accuracy. pharmpharm.ru Furthermore, standardized protocols for in vitro and in vivo bioactivity assays are needed. This will allow for more reliable cross-study comparisons and provide a solid foundation for evaluating the therapeutic potential of pinocembrin and pinocembrin diacetate.

Q & A

Q. How can researchers confirm the structural identity and purity of pinocembrin diacetate in synthetic or extracted samples?

To verify structural identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For purity assessment, use high-performance liquid chromatography (HPLC) with a UV-Vis detector, comparing retention times and spectral data against authenticated standards. The molecular formula (C₁₉H₁₆O₆) and CAS number (111441-88-4) should align with established databases . Purity criteria (e.g., ≥95%) must be explicitly stated, supported by chromatographic peak integration .

Q. What are the standard protocols for synthesizing pinocembrin diacetate from its parent compound, pinocembrin?

Acetylation typically involves reacting pinocembrin with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography. Yield optimization requires controlling reaction time, temperature, and stoichiometry. Structural confirmation post-synthesis is critical, as outlined in Question 1 .

Q. What safety precautions are essential when handling pinocembrin diacetate in laboratory settings?

Follow hazard codes P201 (obtain special instructions before use) and P202 (do not handle until safety protocols are understood). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood to avoid inhalation. Emergency procedures (e.g., skin contact: wash with soap/water; ingestion: seek medical attention) must be documented .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the antimicrobial activity of pinocembrin diacetate against resistant pathogens?

Use broth microdilution assays to determine the minimal inhibitory concentration (MIC). Test subinhibitory (0.25×MIC) and suprainhibitory (2×MIC) concentrations to assess dose-dependent effects. Include controls (e.g., solvent-only and positive antibiotics) and measure viability via LIVE/DEAD BacLight assays. For mechanistic insights, pair these with gene expression profiling (e.g., qRT-PCR for redox/motility genes) .

Q. What experimental strategies address contradictory data on pinocembrin diacetate’s pro-oxidant vs. antioxidant effects?

Context-dependent outcomes (e.g., concentration, cell type) require rigorous controls. At subinhibitory doses, measure intracellular oxidation using dihydrodichlorofluorescein diacetate. Compare results across multiple assays (e.g., DPPH radical scavenging for antioxidant activity vs. ROS generation in bacterial models). Replicate experiments under varying redox conditions to isolate contributing factors .

Q. How should in vivo studies be structured to evaluate pinocembrin diacetate’s bioavailability and metabolic stability?

Use pharmacokinetic (PK) models with oral/intravenous administration in rodents. Collect plasma samples at timed intervals and analyze via LC-MS/MS. Assess metabolite formation (e.g., deacetylation to pinocembrin) and tissue distribution. Include negative controls (vehicle-only) and validate assays with stable isotope-labeled analogs .

Q. What methodologies optimize the formulation of pinocembrin diacetate for enhanced solubility and targeted delivery?

Explore nanoencapsulation (e.g., liposomes, polymeric nanoparticles) or cyclodextrin complexes. Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and evaluate release kinetics via dialysis membranes .

Methodological Considerations

- Data Reproducibility : Document experimental parameters (e.g., solvent batches, incubation times) in detail. Share raw data and protocols in supplementary materials .

- Conflict Resolution : Use meta-analysis frameworks to reconcile divergent results, emphasizing variables like assay sensitivity or compound stability .

- Ethical and Reporting Standards : Align with journal guidelines (e.g., Med. Chem. Commun.) to avoid overloading figures with chemical structures or redundant data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.